molecular formula C26H23F3N2O2S B2558707 4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole CAS No. 339277-27-9

4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole

Cat. No.: B2558707
CAS No.: 339277-27-9
M. Wt: 484.54
InChI Key: VWOAZQSJGNTTMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole is a complex organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structural features, including diphenyl groups, a propyl chain, and a trifluoromethyl-substituted phenyl methanesulfonyl group.

Mechanism of Action

Target of Action

The primary target of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to interact with a broad range of biological targets . For instance, some imidazole derivatives are potent inhibitors of nitric oxide synthase .

Mode of Action

The specific mode of action of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole It’s known that imidazole derivatives can interact with their targets in various ways, leading to a wide range of biological activities .

Biochemical Pathways

The exact biochemical pathways affected by 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .

Result of Action

The specific molecular and cellular effects of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole Imidazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4,5-Diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can be influenced by environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles in the presence of nickel catalysts, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4,5-diphenyl-1H-imidazole: Lacks the propyl and trifluoromethyl-substituted phenyl methanesulfonyl groups.

    4,5-diphenyl-imidazol-1,2,3-triazole: Contains an additional triazole ring.

Uniqueness

4,5-diphenyl-1-propyl-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1H-imidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-diphenyl-1-propyl-2-[[3-(trifluoromethyl)phenyl]methylsulfonyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N2O2S/c1-2-16-31-24(21-13-7-4-8-14-21)23(20-11-5-3-6-12-20)30-25(31)34(32,33)18-19-10-9-15-22(17-19)26(27,28)29/h3-15,17H,2,16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAZQSJGNTTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N=C1S(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.